molecular formula C17H21ClN4O3S B2662356 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine CAS No. 946373-44-0

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Cat. No.: B2662356
CAS No.: 946373-44-0
M. Wt: 396.89
InChI Key: ZAIXUHOMYXISST-UHFFFAOYSA-N
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Description

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a pyrimidine ring substituted with an ethoxy and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the 4-Chlorophenylsulfonyl Group: The protected piperazine is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the 4-chlorophenylsulfonyl group.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from ethyl acetoacetate and guanidine. The ethoxy and methyl groups are introduced during this step.

    Coupling of the Piperazine and Pyrimidine Rings: The final step involves coupling the piperazine derivative with the pyrimidine derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease where cholinergic deficiency is observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is unique due to its specific combination of a sulfonyl piperazine and a substituted pyrimidine ring. This unique structure imparts distinct biological activities and makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S/c1-3-25-17-12-16(19-13(2)20-17)21-8-10-22(11-9-21)26(23,24)15-6-4-14(18)5-7-15/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIXUHOMYXISST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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